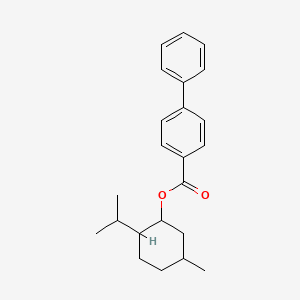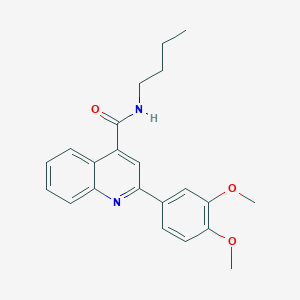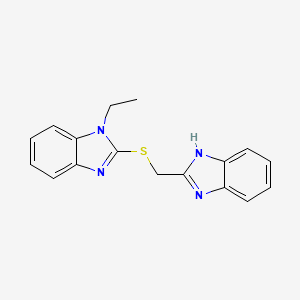
5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with methyl and isopropyl groups, and a biphenyl carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexane ring.
Substitution Reactions: The methyl and isopropyl groups are introduced via Friedel-Crafts alkylation, using methyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Biphenyl Carboxylate: The final step involves coupling the substituted cyclohexyl ring with biphenyl-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the interactions of cyclohexyl and biphenyl derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The biphenyl moiety is known for its presence in various drugs, and modifications on the cyclohexyl ring can lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid structure and potential for functionalization.
Mechanism of Action
The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can engage in π-π interactions, while the cyclohexyl ring provides steric bulk, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)cyclohexyl biphenyl-4-carboxylate: Lacks the methyl group, potentially altering its chemical reactivity and biological activity.
5-Methyl-2-(propan-2-yl)cyclohexyl benzoate: Similar structure but with a benzoate group instead of biphenyl, affecting its physical and chemical properties.
5-Methyl-2-(propan-2-yl)cyclohexyl phenylacetate: Contains a phenylacetate group, which may influence its solubility and reactivity.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl biphenyl-4-carboxylate is unique due to the combination of a substituted cyclohexyl ring and a biphenyl carboxylate moiety. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C23H28O2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H28O2/c1-16(2)21-14-9-17(3)15-22(21)25-23(24)20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-13,16-17,21-22H,9,14-15H2,1-3H3 |
InChI Key |
AZUOJYHOAWIVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B11113911.png)
![Ethyl 5-carbamoyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113912.png)

![N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide](/img/structure/B11113923.png)
![1-Cyclohexyl-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11113926.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11113940.png)
![(4E)-4-[(benzylamino)methylidene]-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11113943.png)
![N-(2-methoxyethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11113944.png)
![N-(3-Methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11113950.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]acetamide](/img/structure/B11113963.png)
![4-[4-(dodecanoylamino)benzoyl]phthalic Acid](/img/structure/B11113967.png)
![N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113968.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11113971.png)

